molecular formula C10H12F3N3O B1654078 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2097936-41-7

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B1654078
CAS No.: 2097936-41-7
M. Wt: 247.22
InChI Key: XOXITQULBNYZKU-UHFFFAOYSA-N
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Description

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyridazinyl group and a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 6-methylpyridazine, the intermediate can be prepared through nitration, reduction, or other functional group transformations.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions, such as the presence of a base or a catalyst.

    Cyclization to Form the Pyrrolidine Ring: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, which can be achieved through intramolecular nucleophilic substitution or other cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-2-ol: Similar structure but with the hydroxyl group in a different position, potentially leading to different chemical and biological properties.

Uniqueness

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the specific combination of functional groups and their positions on the pyrrolidine ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound characterized by its unique structural features, which include a pyrrolidine ring and a pyridazine moiety. This compound has gained attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C10H12F3N3O
  • Molecular Weight : 239.22 g/mol
  • CAS Number : Not explicitly stated in the search results.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyridazine with trifluoromethylated precursors under controlled conditions. The specific synthetic routes may vary, but they often include the use of catalysts and solvents to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:

  • Antitumor Activity : Initial findings indicate that compounds with similar structures exhibit significant anticancer properties, particularly against certain breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Kinase Inhibition : Pyrazole derivatives have been reported to act as kinase inhibitors, which are crucial in regulating cellular functions. For instance, some analogs have shown selectivity towards focal adhesion kinase (FAK), which is implicated in cancer progression .

Pharmacological Profile

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Anticancer Properties : Research indicates that derivatives of pyridazine and pyrrolidine can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Some studies highlight the antimicrobial potential of pyrazole derivatives, suggesting that this compound may also exhibit similar properties .

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, it was found that certain compounds showed significant inhibition of cell viability. The combination of these compounds with traditional chemotherapy agents like doxorubicin resulted in enhanced efficacy, indicating a synergistic effect that warrants further exploration .

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory activity of substituted pyrazoles revealed that specific derivatives had high selectivity for certain kinases while exhibiting minimal off-target effects. This selectivity is crucial for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
PyrrolidinePyrrolidineVarious (medicinal chemistry)Common scaffold in drug design
PyridazinePyridazineAnticancer, anti-inflammatoryImportant for developing new drugs
This compoundTarget CompoundAntitumor, kinase inhibitionPotential lead compound for drug development

Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-7-2-3-8(15-14-7)16-5-4-9(17,6-16)10(11,12)13/h2-3,17H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXITQULBNYZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174781
Record name 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097936-41-7
Record name 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097936-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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